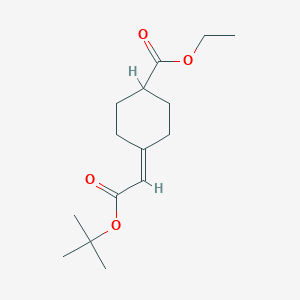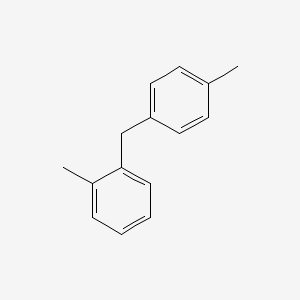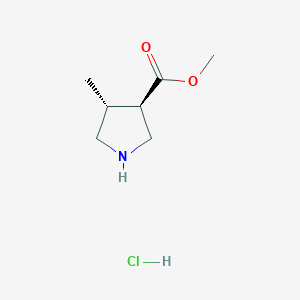
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
“trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride”, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its diverse and potential applications across various fields of research and industry. Its IUPAC name is methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 179.65 . Its InChI code is 1S/C7H13NO2.ClH/c1-5-3-8-4-6 (5)7 (9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Stereochemistry and Pharmacology
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride's applications in scientific research are diverse, reflecting its potential across various fields of pharmacology and chemistry. One area of interest is its relevance in the synthesis and stereochemical analysis of pharmacologically active compounds. For example, the stereochemistry of phenylpiracetam and its methyl derivative has been explored to improve pharmacological profiles. The research indicates that the specific stereoconfiguration of molecules, including derivatives similar to trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride, can significantly impact their biological properties, justifying the purification of active stereoisomers for enhanced drug efficacy (Veinberg et al., 2015).
Photodynamic Therapy Enhancement
Another significant application is in the enhancement of protoporphyrin IX accumulation for photodynamic therapy (PDT), a treatment method for various types of cancer. Pretreatment strategies to improve clinical outcomes of ALA/MAL-PDT include the use of penetration enhancers and temperature elevation, potentially involving derivatives like trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride to optimize drug delivery and efficacy (Gerritsen et al., 2008).
Biomarker for Cancer Research
Moreover, the analysis of carcinogen metabolites in human urine, including those from tobacco smoke, involves compounds related to or derived from trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride. These metabolites serve as biomarkers for investigating the links between tobacco use and cancer, underscoring the role of chemical derivatives in medical diagnostics and public health research (Hecht, 2002).
Development of Transdermal Delivery Systems
The development of transdermal or loco-regional drug delivery systems, particularly for the delivery of medications through the skin or at specific regional sites, is a growing field of research. Methyl methacrylate copolymers, related to the chemical family of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride, have been explored for their application in creating efficient drug delivery mechanisms, such as transdermal patches and medicated plasters (Cilurzo et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
properties
IUPAC Name |
methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDAMQXFDTTPL-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorofuro[2,3-b]pyridine](/img/structure/B3393179.png)
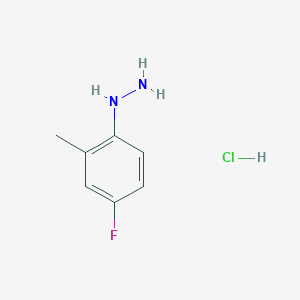


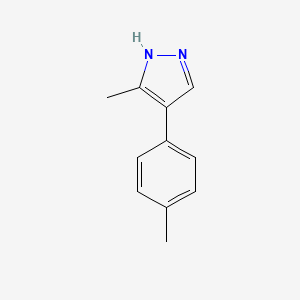
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B3393227.png)
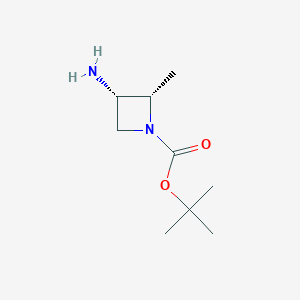
![Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3393235.png)
![(1S,2S,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3393247.png)
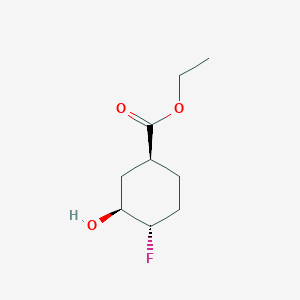
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3393265.png)

